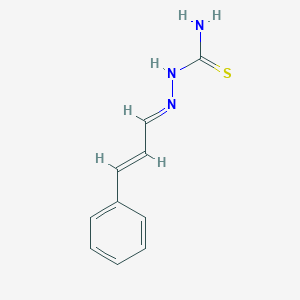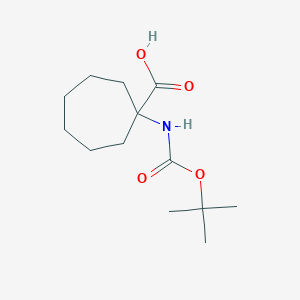
5-硝基吡啶-2,3-二胺
概述
描述
5-Nitropyridine-2,3-diamine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the 5-position and two amino groups (-NH2) at the 2- and 3-positions on the pyridine ring
科学研究应用
5-Nitropyridine-2,3-diamine has a wide range of applications in scientific research:
作用机制
Target of Action
Nitropyridines, a class of compounds to which 5-nitropyridine-2,3-diamine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines are synthesized through a reaction mechanism that involves the migration of a nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence the interaction of 5-Nitropyridine-2,3-diamine with its targets.
Biochemical Pathways
Nitropyridines have been synthesized from 4-aminopyridine, leading to the formation of imidazo[4,5-c]pyridines . This suggests that 5-Nitropyridine-2,3-diamine might be involved in similar biochemical pathways.
Result of Action
The synthesis of nitropyridines involves the formation of a series of 2-substituted-5-nitro-pyridines . This suggests that 5-Nitropyridine-2,3-diamine might have similar effects.
Action Environment
The synthesis of nitropyridines involves reactions in both organic solvents and water , suggesting that the compound’s action might be influenced by the solvent environment.
生化分析
Biochemical Properties
5-Nitropyridine-2,3-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitroreductases, which are enzymes involved in the reduction of nitro groups to amino groups. This interaction is crucial for the compound’s activity in biochemical pathways . Additionally, 5-Nitropyridine-2,3-diamine can form complexes with metal ions, influencing its reactivity and stability in biological systems .
Cellular Effects
The effects of 5-Nitropyridine-2,3-diamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Nitropyridine-2,3-diamine can modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 5-Nitropyridine-2,3-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 5-Nitropyridine-2,3-diamine has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Nitropyridine-2,3-diamine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Nitropyridine-2,3-diamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to 5-Nitropyridine-2,3-diamine has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-Nitropyridine-2,3-diamine vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
5-Nitropyridine-2,3-diamine is involved in several metabolic pathways. It interacts with enzymes such as nitroreductases and oxidoreductases, which play a role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence cellular function and metabolic flux .
Transport and Distribution
The transport and distribution of 5-Nitropyridine-2,3-diamine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 5-Nitropyridine-2,3-diamine can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-Nitropyridine-2,3-diamine is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications, which direct 5-Nitropyridine-2,3-diamine to specific organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridine-2,3-diamine typically involves multi-step reactions. One common method includes the nitration of pyridine derivatives followed by amination. For instance, 2,3-diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine using iron and aqueous acidified ethanol . Another method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield 3-nitropyridine .
Industrial Production Methods: Industrial production methods for 5-Nitropyridine-2,3-diamine often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalytic reduction and other advanced techniques to ensure the efficient production of the compound .
化学反应分析
Types of Reactions: 5-Nitropyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Substitution: Reagents like ammonia and amines are used for substitution reactions.
Major Products:
Oxidation: Further nitrated or oxidized pyridine derivatives.
Reduction: 2,3,5-triaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
相似化合物的比较
3-Nitropyridine: Similar in structure but with the nitro group at the 3-position.
4-Nitropyridine: Nitro group at the 4-position.
2,3-Diaminopyridine: Lacks the nitro group but has amino groups at the 2- and 3-positions.
属性
IUPAC Name |
5-nitropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQJNCSAEMIZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392871 | |
| Record name | 5-nitropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3537-14-2 | |
| Record name | 5-Nitro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3537-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 107296 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003537142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3537-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















